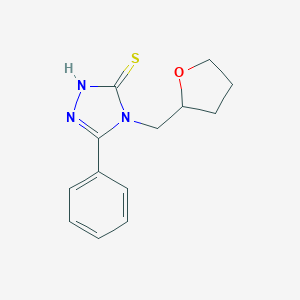![molecular formula C13H13FN4S B279349 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279349.png)
6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole and thiadiazole ring, which are known to possess biological activity.
Mécanisme D'action
The exact mechanism of action of 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting certain enzymes or receptors in the body. For example, it has been reported to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. It has been reported to possess cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a drug candidate for various diseases, its selectivity towards certain enzymes or receptors, and its ability to inhibit the growth of cancer cells. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the research on 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, further studies are needed to determine its toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of 6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. It involves the reaction of 2-fluorobenzoyl chloride with isobutylamine to form the corresponding amide. This amide is then reacted with thiosemicarbazide to give the desired product. The reaction scheme is shown below:
Applications De Recherche Scientifique
6-(2-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H13FN4S |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H13FN4S/c1-8(2)7-11-15-16-13-18(11)17-12(19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3 |
Clé InChI |
RPHMIQLHQMAEQF-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3F |
SMILES canonique |
CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methoxyphenoxy)methyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279266.png)
![6-[(2-Chlorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279269.png)
![3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B279271.png)
![6-[(2-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279272.png)
![6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279277.png)
![7-(2-fluorophenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B279283.png)

![7-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B279300.png)
![5-(4-pyridinyl)-4-[2-(1-pyrrolidinyl)ethyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279301.png)
![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279302.png)
![3-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279303.png)
![2-[3-(benzylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B279305.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279316.png)
![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B279320.png)